molecular formula C18H19N3O4S2 B2445551 1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1207030-80-5

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2445551
CAS No.: 1207030-80-5
M. Wt: 405.49
InChI Key: JRIJGLIDZOWVBM-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, a thienyl group, and an oxadiazole ring, all attached to a piperidine backbone. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Scientific Research Applications

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine has been studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the oxadiazole ring through cyclization reactions. The thienyl group is then attached via a substitution reaction, and finally, the methoxyphenylsulfonyl group is introduced through sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the progress of the reactions and to purify the final product. The use of catalysts and solvents that favor the desired reaction pathways is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

    4-Iodobenzoic Acid: Contains an iodine atom attached to a benzoic acid moiety.

    Suberanilic Acid: An amide alkaloid with antimicrobial properties.

Uniqueness

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds like cresol or 4-iodobenzoic acid, this compound’s complex structure allows for a broader range of applications and interactions in various scientific fields.

Properties

IUPAC Name

5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-24-14-4-6-15(7-5-14)27(22,23)21-10-8-13(9-11-21)18-19-17(20-25-18)16-3-2-12-26-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIJGLIDZOWVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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